The Chemical and Physical Properties of Benzene, 1-bromo-4-(trifluoroethenyl)-: A Comprehensive Technical Guide
The Chemical and Physical Properties of Benzene, 1-bromo-4-(trifluoroethenyl)-: A Comprehensive Technical Guide
Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Compound Synonyms: 1-Bromo-4-(1,2,2-trifluoroethenyl)benzene; p-bromotrifluorostyrene; α,β,β -trifluoro-4-bromostyrene.
Executive Summary
Benzene, 1-bromo-4-(trifluoroethenyl)- (CAS: 134959-20-9) is a highly versatile, bifunctional building block that bridges the gap between advanced fluoropolymer science and small-molecule pharmaceutical development[1]. As a Senior Application Scientist, I frequently leverage this molecule for its orthogonal reactivity : it possesses a highly electron-deficient trifluorovinyl group (-CF=CF 2 ) capable of unique cyclopolymerizations, alongside an aryl bromide (-Br) handle primed for transition-metal-catalyzed cross-coupling[2]. This whitepaper deconstructs the physical properties, mechanistic causality, and field-validated synthetic protocols for this critical intermediate.
Physicochemical Profiling
Understanding the baseline physical properties is critical for downstream processing, purification, and formulation. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the dipole moment and lipophilicity (LogP) compared to non-fluorinated analogs, making it highly valuable in medicinal chemistry for modulating pharmacokinetic profiles.
Table 1: Core Quantitative Data
| Property | Value | Scientific Implication |
| IUPAC Name | 1-Bromo-4-(1,2,2-trifluoroethenyl)benzene | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 134959-20-9 | Unique identifier for sourcing and safety[1]. |
| Molecular Formula | C 8 H 4 BrF 3 | Defines the mass balance for stoichiometric calculations[1]. |
| Molecular Weight | 237.02 g/mol | Essential for precise molarity in catalytic cycles[1]. |
| Exact Mass | 235.94485 Da | Used for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
| Physical State | Colorless to pale yellow liquid | Typically handled via syringe techniques under inert atmospheres. |
Orthogonal Reactivity & Mechanistic Insights
The true value of 1-bromo-4-(trifluoroethenyl)benzene lies in its dual reactive sites. Successful utilization requires a deep understanding of the electronic causality governing each functional group.
The Trifluorovinyl Handle (-CF=CF 2 )
Unlike standard styrenic double bonds, the trifluorovinyl group is profoundly electron-deficient. The inductive withdrawal by the fluorine atoms lowers the energy of both the HOMO and LUMO.
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Nucleophilic Susceptibility: It resists standard electrophilic addition but is highly susceptible to nucleophilic attack (e.g., by alkoxides or amines) via an addition-elimination mechanism.
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Thermal [2+2] Cyclodimerization: When heated (140–210 °C), the monomer undergoes a stepwise, diradical cycloaddition to form 1,2-diarylhexafluorocyclobutanes[3]. Causality: The highly electronegative fluorine atoms reduce the π -bond energy of the vinyl group, thermodynamically driving the formation of the strong, highly stable C–C single bonds in the resulting perfluorocyclobutane (PFCB) ring[3].
The Aryl Bromide Handle (-Br)
The aryl bromide serves as a robust anchor for extending the molecular architecture. Because the -CF=CF 2 group is strongly electron-withdrawing, it depletes electron density from the aromatic ring. Causality: This electron depletion slightly activates the C–Br bond toward oxidative addition by low-valent transition metals (Pd 0 , Ni 0 ), making it an excellent electrophile for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings[4].
Self-Validating Synthesis Protocols
Synthesizing 1-bromo-4-(trifluoroethenyl)benzene requires strict chemoselectivity. Below are two field-proven protocols, designed as self-validating systems to ensure high fidelity.
Protocol A: Chemoselective Negishi-Type Cross-Coupling
This approach utilizes the differential bond dissociation energies between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol) to selectively install the trifluorovinyl group on 1-bromo-4-iodobenzene[2].
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Preparation of the Zinc Reagent: In a flame-dried Schlenk flask under Argon, condense chlorotrifluoroethylene (CTFE) into a suspension of activated zinc dust in anhydrous DMF. Stir at 25 °C for 4 hours to generate CF 2 =CFZnCl.
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Self-Validation Checkpoint: Pull a 0.1 mL aliquot and analyze via 19 F NMR. Proceed only when the distinct multiplets of the trifluorovinyl group confirm complete zinc insertion.
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Catalyst Addition: To the validated zinc reagent, add 1-bromo-4-iodobenzene (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3 ) 4 ] (5 mol%).
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Selective Coupling: Heat the mixture to 60 °C for 12 hours.
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Causality: The Pd 0 catalyst selectively undergoes oxidative addition into the weaker C–I bond. The C–Br bond remains entirely intact because the kinetic barrier for C–Br insertion is insurmountable under these specific thermal conditions[2].
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Isolation: Quench with cold water, extract with diethyl ether, and purify via silica gel chromatography (hexanes) to yield the pure product.
Protocol B: Modified Suzuki-Miyaura Coupling
An alternative route couples 4-bromophenylboronic acid with bromotrifluoroethylene[5].
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Reaction Assembly: In a glovebox, charge a pressure vial with 4-bromophenylboronic acid (1.5 equiv), Pd(dba) 2 (0.2 mol %), PtBu 3 (0.4 mol %), and anhydrous K 3 PO 4 (2.0 equiv).
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Electrophile Introduction: Add anhydrous toluene, followed by bromotrifluoroethylene (1.0 equiv). Seal the vial securely.
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Catalytic Cycle: Stir at 80 °C for 2 hours.
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Causality: The use of PtBu 3 —a highly electron-rich and sterically demanding ligand—accelerates the oxidative addition of the Pd 0 species into the challenging C–Br bond of the fluorinated alkene, outcompeting the aryl bromide present on the boronic acid[5].
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Purification: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and isolate via vacuum distillation.
Pathway Visualization
The following diagram maps the orthogonal reactivity pathways of 1-bromo-4-(trifluoroethenyl)benzene, illustrating how a single precursor diverges into complex functional materials.
Bifunctional reactivity pathways of 1-bromo-4-(trifluoroethenyl)benzene.
References
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Heinze, P. L., & Burton, D. J. (1988). "Palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. A new, simple synthesis of .alpha.,.beta.,.beta.-trifluorostyrenes and the stereoselective preparation of 1-arylperfluoropropenes". The Journal of Organic Chemistry, 53(12), 2714-2720. Available at:[Link]
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Xu, C., Chen, S., Lu, L., & Shen, Q. (2012). "Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene". The Journal of Organic Chemistry, 77(22), 10314-10322. Available at:[Link]
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Ohashi, M., et al. (2011). "Palladium-Catalyzed Coupling Reactions of Tetrafluoroethylene with Arylzinc Compounds". Journal of the American Chemical Society, 133(5), 1490-1493. Available at:[Link]
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Smith, D. W., et al. (2006). "Synthesis and Electronic Factors in Thermal Cyclodimerization of Functionalized Aromatic Trifluorovinyl Ethers". Journal of the American Chemical Society, 128(3), 903-909. Available at:[Link]
